N-Acetyl Sulfadiazine

Description

Properties

IUPAC Name |

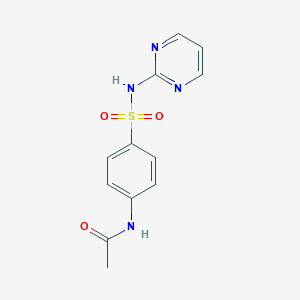

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155362 | |

| Record name | N(4)-Acetylsulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-74-2 | |

| Record name | Acetylsulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfadiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

The patented industrial process for N-acetyl sulfadiazine derivatives involves condensing acetylsulfaguanidine with 2,4-pentanedione in an aqueous acidic buffer system. The reaction proceeds via nucleophilic substitution, where the acetyl-protected sulfaguanidine reacts with the diketone to form the pyrimidine ring. Key stoichiometric considerations include:

-

Excess 2,4-pentanedione (10–50%) to minimize residual sulfaguanidine, which complicates purification due to similar solubility profiles.

-

Molar ratio of 1:1.1–1.5 (sulfaguanidine:diketone) to drive the reaction to completion while avoiding side reactions.

A representative synthesis from the patent literature utilizes:

| Component | Quantity (parts) | Role |

|---|---|---|

| Acetylsulfaguanidine | 2390 | Sulfonamide precursor |

| 2,4-Pentanedione | 1350 | Heterocycle-forming agent |

| Sodium acetate buffer | 200 | pH stabilization |

| Acetic acid | Adjusted to pH 5 | Acid catalyst |

Buffer System and pH Control

The reaction employs a sodium acetate-acetic acid buffer (pH 4.95–5.10) to stabilize the intermediate enolate species and prevent premature hydrolysis of the acetyl group. Deviations outside this range reduce yields by promoting side reactions, such as diketone polymerization or sulfaguanidine decomposition. Comparative studies demonstrate that unbuffered systems yield only 83.5% product with 98% purity, whereas buffered conditions achieve 93.8% yield and >99% purity.

Synthesis via 4-Acetamidobenzenesulfonyl Chloride Intermediates

Intermediate Preparation and Coupling

An alternative route begins with 4-acetamidobenzenesulfonyl chloride , synthesized from acetanilide and chlorosulfonic acid. This intermediate reacts with 2-aminopyrimidine under anhydrous conditions to form this compound without requiring hydrolysis:

-

Acetylation of aniline :

-

Sulfonation :

-

Coupling with 2-aminopyrimidine :

Critical Reaction Parameters

-

Solvent selection : Dichloromethane or tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

-

Temperature control : Maintaining 0–5°C during sulfonation prevents exothermic decomposition of chlorosulfonic acid.

-

Stoichiometry : A 10% excess of 2-aminopyrimidine ensures complete consumption of the sulfonyl chloride, minimizing dimerization byproducts.

Yield and Purity Enhancements

Post-coupling purification involves:

-

Neutralization with aqueous sodium bicarbonate to remove HCl.

-

Recrystallization from ethanol-water (3:1) to achieve 89–92% purity.

-

Chromatographic purification (silica gel, ethyl acetate/hexane) for pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

Industrial vs. Laboratory-Scale Feasibility

The direct method’s prolonged reaction time is offset by higher yields and minimal purification needs, making it preferable for industrial applications. Conversely, the sulfonyl chloride route offers faster synthesis but requires additional steps to achieve comparable purity.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

Acetylsulfadiazine undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting the compound back to sulfadiazine.

Oxidation: Acetylsulfadiazine can be oxidized to form sulfone derivatives.

Substitution: The compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents.

Major Products Formed

Hydrolysis: Sulfadiazine

Oxidation: Sulfone derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

Pharmacological Applications

N-Acetyl sulfadiazine is primarily recognized for its role as a metabolite that influences the pharmacokinetics of sulfadiazine. Understanding its pharmacological properties is essential for optimizing therapeutic outcomes.

Antibacterial Activity

- Mechanism : this compound exhibits antibacterial properties by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism is similar to that of its parent compound, sulfadiazine .

- Clinical Use : While sulfadiazine has been widely used in human and veterinary medicine, the role of this compound in enhancing or modifying these effects is under investigation. Studies have shown that it may provide sustained antibacterial activity in tissues, particularly in veterinary applications .

Pharmacokinetics

- Absorption and Distribution : Research indicates that this compound's pharmacokinetic profile can be influenced by environmental factors such as temperature. For example, studies on fish models have demonstrated variations in absorption and tissue distribution at different temperatures .

- Tissue Concentration : In fish, the concentration of this compound was found to exceed that of sulfadiazine in metabolic organs like the liver and kidneys, suggesting a potential for prolonged therapeutic effects in these tissues .

Veterinary Medicine

This compound plays a critical role in veterinary medicine, particularly in aquaculture.

Treatment of Fish Diseases

- Application : It is used to treat bacterial infections in fish species such as Sparus aurata (gilthead sea bream). The compound's effectiveness has been evaluated through depletion studies that assess its residual levels in fish muscle and skin post-treatment .

- Regulatory Aspects : Understanding the withdrawal times for this compound is crucial for ensuring food safety in aquaculture practices.

Environmental Impact

The extensive use of sulfonamides, including this compound, in agriculture and aquaculture raises concerns about their environmental impact.

Soil Interaction Studies

- Research Findings : Investigations into the interactions between this compound and soil components have revealed its persistence in the environment, potentially affecting soil microbiota and ecosystem health .

- Environmental Monitoring : Continuous monitoring of sulfonamide residues, including this compound, is essential to mitigate risks associated with their accumulation in agricultural runoff and soil contamination.

Case Studies

The following case studies highlight the diverse applications and implications of this compound:

Mechanism of Action

Acetylsulfadiazine exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of folic acid in bacteria, which is necessary for DNA replication and cell division. By inhibiting this enzyme, acetylsulfadiazine prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Properties

- Sulfadiazine (SDZ) vs. N-Acetyl Sulfadiazine (ACT-SDZ): In grass carp (Ctenopharyngodon idella), SDZ administered orally at 50 mg/kg showed temperature-dependent metabolism. At 24°C, ACT-SDZ reached peak plasma concentrations (Cₘₐₓ) of 1.2 μg/mL within 24 hours, compared to 0.8 μg/mL at 18°C. Tissue accumulation of ACT-SDZ was higher in the liver (4.5 μg/g at 24°C) than in muscle (1.8 μg/g), reflecting temperature-mediated metabolic activation . Key Data:

| Parameter | Sulfadiazine (SDZ) | This compound (ACT-SDZ) |

|---|---|---|

| Plasma Cₘₐₓ (μg/mL) | 12.3 (24°C) | 1.2 (24°C) |

| Liver Accumulation | 8.9 μg/g | 4.5 μg/g |

| Urinary Excretion | 30–40% free drug | 9% acetylated form (median) |

| Solubility in Urine | pH-dependent | Higher than SDZ |

- Comparison with Other Sulfonamides:

Sulfadiazine has a lower acetylation rate (~9% in humans) compared to sulfanilamide (20–30%) and sulfathiazole (15–20%). However, its acetylated metabolite is more soluble, reducing nephrotoxicity risk relative to older sulfonamides like sulfapyridine .

Environmental Persistence and Removal

In wastewater treatment, sulfadiazine and its acetyl derivatives exhibit variable removal efficiencies in biological aerated filters (BAFs):

| Compound | Removal Efficiency (%) | Primary Removal Pathway |

|---|---|---|

| Sulfadiazine (SDZ) | 100% | Sludge adsorption |

| This compound | 24.4–100% | Biodegradation |

| Sulfamerazine (SM1) | 100% | Biodegradation |

| N-Acetyl Sulfamerazine | <24.4% | Persistent in effluent |

This compound is more resistant to biodegradation than its parent drug, posing higher ecological risks .

Structural Modifications and Bioactivity

Derivatives of sulfadiazine, such as N-(arylidene)hydrazinoacetyl and azetidinone analogs, demonstrate enhanced pharmacological properties:

- Antioxidant Activity: Compound 4a5 (N⁴-(4-hydroxybenzylidene)hydrazinoacetylamino-N¹-pyrimidinylbenzenesulfonamide) showed 93.17% free radical scavenging (8.4× more active than sulfadiazine; comparable to ascorbic acid) . Azetidinone derivative 5a5 exhibited EC₅₀ = 0.0945 μM (28× more potent than sulfadiazine) .

- Antimicrobial Activity: Azetidinone derivatives derived from sulfadiazine (e.g., 5a1–6) showed superior activity against Staphylococcus aureus (MIC = 0.5 μg/mL) compared to sulfisoxazole derivatives (MIC = 2 μg/mL) .

Clinical and Toxicological Profiles

- Renal Toxicity: this compound is implicated in drug-induced lithiasis, particularly in AIDS patients. Infrared spectrophotometry confirmed its presence in obstructive calculi, necessitating urine alkalinization for management .

Biological Activity

N-Acetyl sulfadiazine (NASD) is a sulfonamide derivative of sulfadiazine, notable for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of NASD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is synthesized from sulfadiazine through acetylation, enhancing its solubility and potentially altering its pharmacokinetic properties. Its primary applications include treatment for bacterial infections and as an adjunct therapy in various medical conditions.

The biological activity of NASD primarily stems from its ability to inhibit bacterial folate synthesis. It competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, NASD disrupts the production of dihydrofolate, ultimately hindering bacterial DNA synthesis and replication .

3.1 Antimicrobial Activity

NASD exhibits significant antibacterial properties against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Nocardia species.

- Gram-negative bacteria : Shows activity against Escherichia coli and other enteric bacteria.

The structure-activity relationship indicates that modifications to the sulfonamide moiety can enhance antibacterial efficacy. For instance, substituents that are electron-withdrawing have been shown to increase activity .

3.2 Pharmacokinetics

Studies have demonstrated that the pharmacokinetics of NASD is influenced by factors such as temperature and route of administration. Key pharmacokinetic parameters include:

- Absorption Half-Life : Varies significantly with temperature changes.

- Elimination Half-Life : Demonstrates a declining trend with increased temperature.

- Volume of Distribution : Notably increased in plasma following administration .

4.1 Treatment of Toxoplasmosis

A notable application of NASD is in the treatment regimen for cerebral toxoplasmosis, particularly in patients with HIV/AIDS. A combination therapy involving pyrimethamine and NASD has shown clinical efficacy, with success rates ranging from 68% to 95% in symptomatic relief . However, there are reports of adverse effects such as crystalluria leading to renal complications, emphasizing the need for careful monitoring during treatment .

4.2 Nephrotoxicity Reports

Several case studies have documented instances of nephrotoxicity associated with NASD use, particularly in patients with underlying conditions such as AIDS. These cases highlight the importance of hydration and monitoring renal function during treatment to mitigate risks associated with crystalluria and potential kidney damage .

5. Comparative Efficacy Table

| Compound | Target Pathogen | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 85 | Effective in combination therapy |

| Sulfadiazine | Escherichia coli | 78 | Higher risk of crystalluria |

| Trimethoprim/Sulfamethoxazole | Various Gram-negative bacteria | 90 | Preferred due to lower toxicity |

6. Conclusion

This compound demonstrates significant biological activity primarily through its antimicrobial properties and inhibition of folate synthesis in bacteria. While effective for treating infections such as toxoplasmosis, its use must be tempered by awareness of potential nephrotoxic effects and the importance of patient monitoring.

Further research into optimizing its pharmacological profile could enhance its therapeutic applications while minimizing adverse effects.

Q & A

Q. How does temperature influence the pharmacokinetic behavior of this compound in experimental models?

- Methodological Answer : Temperature-dependent pharmacokinetic studies in fish models (e.g., grass carp) reveal that higher temperatures accelerate metabolic clearance. Researchers should design experiments with controlled temperature regimes (e.g., 15°C vs. 25°C) and collect plasma samples at intervals (0–96 hours) to generate concentration-time curves. Data analysis using non-compartmental models can calculate parameters like half-life () and area under the curve (AUC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Discrepancies arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this, conduct comparative in vitro assays using liver microsomes from target species (e.g., rodents vs. fish). Pair these with in silico docking simulations to predict binding affinities of this compound to CYP isoforms. Validate findings with in vivo metabolite profiling via LC-MS/MS, referencing structural data from NMR/FT-IR studies .

Q. What experimental designs are optimal for studying this compound's tissue distribution and accumulation?

- Methodological Answer : Use radiolabeled C-N-Acetyl Sulfadiazine in dose-response studies. Sacrifice model organisms at predefined intervals (e.g., 24, 48, 72 hours) and quantify radioactivity in tissues (liver, kidney, muscle) via scintillation counting. Normalize data to plasma concentrations and apply compartmental modeling to estimate tissue-to-plasma partition coefficients. Include control groups to account for non-specific binding .

Q. How should researchers address variability in this compound's acetyltransferase-mediated metabolism in vitro?

- Methodological Answer : Variability often stems from enzyme source (e.g., recombinant vs. tissue-derived acetyltransferases). Standardize assays by pre-incubating enzymes with cofactors (e.g., acetyl-CoA) and use kinetic models (e.g., Michaelis-Menten) to derive and . Include positive controls (e.g., sulfamethazine) and validate with HPLC-UV quantification of metabolite formation rates. Triplicate experiments and ANOVA analysis can mitigate inter-assay variability .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing nonlinear pharmacokinetic data of this compound?

- Methodological Answer : For nonlinear kinetics (e.g., saturation of metabolic enzymes), employ population pharmacokinetic modeling (NONMEM or Monolix) to estimate inter-individual variability. Use likelihood ratio tests to compare nested models (one-compartment vs. two-compartment) and assess goodness-of-fit via visual predictive checks. Report confidence intervals for parameters like clearance (CL) and volume of distribution () .

Q. How can researchers validate conflicting LC-MS/MS results for this compound in complex matrices?

- Methodological Answer : Apply matrix-matched calibration curves to correct for ion suppression/enhancement. Use stable isotope-labeled internal standards (e.g., C-N-Acetyl Sulfadiazine) to improve precision. Cross-validate with orthogonal methods like immunoassays or capillary electrophoresis. Report limits of detection (LOD) and quantification (LOQ) alongside recovery rates (%) in spiked samples .

Experimental Reproducibility

Q. What steps ensure reproducibility in studies investigating this compound's stability under varying pH conditions?

- Methodological Answer : Conduct stability tests in buffers (pH 1–9) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours, and quantify degradation products via HPLC-DAD. Calculate degradation rate constants () using first-order kinetics. Document buffer preparation details (molarity, ionic strength) and validate pH with calibrated meters. Share raw chromatograms and kinetic plots in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.